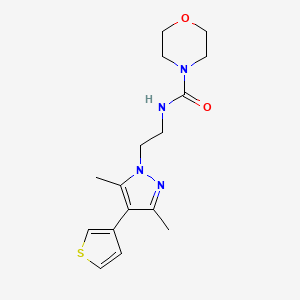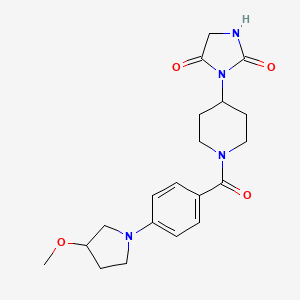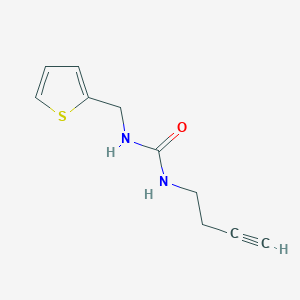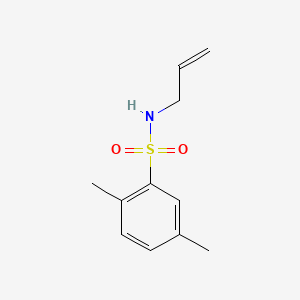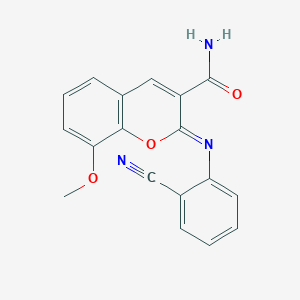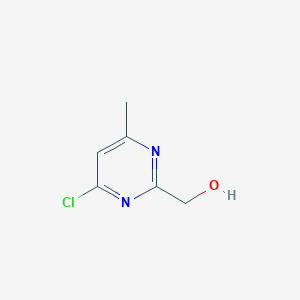![molecular formula C6H5BrN4 B2582895 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 89581-42-0](/img/structure/B2582895.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system containing both triazole and pyrimidine rings, with a bromine atom at the 6th position and a methyl group at the 5th position. It has the molecular formula C7H6BrN3 and a molecular weight of 212.05 g/mol .
Mechanism of Action
Target of Action
Compounds based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have shown promising ability to inhibit influenza virus rna polymerase pa–pb1 subunit heterodimerization .
Mode of Action
It is suggested that triazolo-pyrimidine hybrids have shown neuroprotective and anti-inflammatory properties .
Biochemical Pathways
It is suggested that the possible mechanism of action was observed through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
It is suggested that triazolo-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is a purine analogue . It has beneficial properties as antimetabolites in purine biochemical reactions . This compound has attracted wide pharmaceutical interest because of its potential interactions with various enzymes, proteins, and other biomolecules .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction typically takes place in dry toluene at 140°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles.
Condensation Reactions: The compound can participate in condensation reactions with various carbonyl compounds to form more complex heterocycles.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols, are commonly used in substitution reactions.
Solvents: Dry toluene or other aprotic solvents are typically used to facilitate these reactions.
Temperature: Reactions are often carried out at elevated temperatures (e.g., 140°C) to ensure completion.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine can yield an amino derivative of the triazolopyrimidine.
Scientific Research Applications
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including inhibitors of enzymes like JAK1 and JAK2.
Pharmaceutical Research: The compound is explored for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Chemical Biology: It serves as a probe to study biological pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine
- 5-Bromo-1H-pyrazolo[4,3-b]pyridine
Uniqueness
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its fused triazole and pyrimidine rings provide a versatile scaffold for the development of novel therapeutic agents.
Properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c1-4-5(7)2-11-6(10-4)8-3-9-11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKRYWWDMKVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89581-42-0 |
Source


|
| Record name | 6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenoxy)methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2582816.png)
![2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-5-(5-methylfuran-2-yl)-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2582818.png)
![2-bromo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2582822.png)

